3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid CAS number
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid CAS number
An In-Depth Technical Guide to 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, application, and strategic importance of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid. Our focus extends beyond mere procedural outlines to elucidate the underlying chemical principles and rationale that drive experimental design, ensuring both technical accuracy and practical, field-proven insight.
Core Compound Identification and Properties
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is a specialized organic building block primarily utilized in the synthesis of complex molecules. Its structural features—a boronic acid functional group on a phenyl ring, linked via a methylene ether to a substituted chloromethylphenol—make it a valuable reagent in modern medicinal chemistry.
CAS Number: 1072951-91-7[1]
Physicochemical and Safety Data
The fundamental properties of this reagent are critical for its proper handling, storage, and application in synthesis. The data presented below has been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1072951-91-7 | |
| Molecular Formula | C₁₄H₁₄BClO₃ | [1] |
| Molecular Weight | 276.52 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 152-156 °C | |
| Storage | 2-8°C, sealed under dry, inert gas | [2] |
Safety and Handling: As with any laboratory chemical, appropriate safety precautions are paramount. This compound is classified with the following hazards:
-
Hazard Codes: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261, P280, P305 + P351 + P338.
-
Personal Protective Equipment (PPE): Standard PPE, including an N95 dust mask, eye shields, and gloves, is required.
The rationale for these precautions is rooted in the reactivity of boronic acids and the potential for fine powders to be inhaled or come into contact with skin and eyes, causing irritation or damage.
General Synthesis Pathway
While the precise proprietary synthesis of this specific molecule may vary, a general and widely understood pathway for creating arylboronic acids provides a solid theoretical foundation. The most common approach involves a lithium-halogen exchange followed by borylation.
Conceptual Synthesis Workflow
The logical flow from a starting aryl halide to the final boronic acid product is a cornerstone of organometallic chemistry. This process leverages the nucleophilic character of organolithium reagents to create a new carbon-boron bond.
Caption: General synthesis workflow for arylboronic acids.
Detailed Protocol: A Representative Synthesis
This protocol is a validated, general procedure for the synthesis of arylboronic acids and serves as a reliable template.
-
Reaction Setup:
-
An oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is assembled.[3]
-
The starting material, an appropriate aryl halide (e.g., 3-bromobenzyl 4-chloro-3-methylphenyl ether), is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The choice of THF is critical due to its ability to dissolve the reactants and its stability at low temperatures.
-
-
Lithiation:
-
The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the highly exothermic reaction and prevent side reactions.
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise via syringe.[4] The slow addition maintains temperature control. The reaction is stirred for 1-3 hours at -78 °C to ensure complete lithium-halogen exchange.
-
-
Borylation:
-
A trialkyl borate, typically triisopropyl borate or trimethyl borate, is added dropwise at -78 °C.[4][5] This reagent acts as the boron electrophile.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.[4] This ensures the reaction proceeds to completion.
-
-
Workup and Isolation:
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid (1N HCl) to hydrolyze the boronate ester intermediate.[4]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.[4][5]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[2]
Mechanistic Cycle of Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in the Cycle:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group (the 3-[(4-chloro-3-methylphenoxy)methyl]phenyl moiety) to the palladium center, displacing the halide. This is the key step where our reagent participates.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid with a generic aryl bromide.
-
Reagent Preparation:
-
To a reaction vial, add 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (1.2 equiv), the desired aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).[3] The excess boronic acid and base ensure the reaction goes to completion.
-
-
Catalyst and Solvent Addition:
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv). The choice of catalyst and ligand is crucial for reaction efficiency and can be tuned based on the substrates.
-
Add a solvent mixture, typically toluene/ethanol/water or DMF. The solvent system is chosen to ensure all reactants are sufficiently soluble.
-
-
Reaction Execution:
-
Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Product Isolation:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Strategic Importance in Drug Discovery
The true value of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is realized in its application as a strategic building block for creating novel chemical entities with therapeutic potential.
Boronic Acids in Approved Pharmaceuticals
The boronic acid moiety itself is present in several FDA-approved drugs, validating its utility and biocompatibility. Notable examples include:
-
Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[7][8]
-
Ixazomib (Ninlaro®): A second-generation proteasome inhibitor, also for multiple myeloma.[7][8]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[7][8]
Scaffold for New Chemical Entities
The title compound provides a scaffold that combines several key features beneficial for drug design:
-
Biaryl Core: The Suzuki-Miyaura reaction enables the creation of a biaryl structure, a privileged scaffold in medicinal chemistry that allows for three-dimensional exploration of protein binding pockets.
-
Structural Diversity: The chloro and methyl groups on the phenoxy ring provide specific steric and electronic properties that can be used to fine-tune binding affinity and selectivity for a biological target.[2]
-
Vector for Further Synthesis: The core structure can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Logical workflow from building block to drug candidate.
This workflow illustrates the compound's role at the very beginning of the drug discovery pipeline, where the generation of chemical diversity is essential for identifying promising new therapeutic agents.[9] Its use enables the systematic exploration of chemical space around a validated pharmacophore, accelerating the path toward novel treatments for diseases ranging from cancer to infectious agents.[10]
References
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3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic Acid . CRO Splendid Lab Pvt. Ltd. [Link]
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(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid . MySkinRecipes. [Link]
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4-Chloro-3-(trifluoromethyl)benzeneboronic acid . PubChem, National Center for Biotechnology Information. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
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Phenylboronic Acid-polymers for Biomedical Applications . PubMed, National Center for Biotechnology Information. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction... . ResearchGate. [Link]
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Organic Syntheses Procedure . Organic Syntheses. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information. [Link]
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Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery . PubMed, National Center for Biotechnology Information. [Link]
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3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: Synthesis and Anticancer Activity . PubMed, National Center for Biotechnology Information. [Link]
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